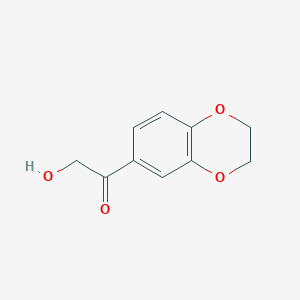

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,11H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUCEIUGQFHJJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402937 | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583860-52-0 | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents under controlled conditions. One common method involves the use of benzenesulfonyl chloride in the presence of an aqueous sodium carbonate solution to yield the desired product . The reaction conditions, such as temperature and pH, are carefully monitored to ensure the successful formation of the compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyethanone group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The benzodioxane ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. It exhibits properties that may be beneficial in the treatment of various diseases, including:

- Antioxidant Activity : Studies suggest that compounds with similar structures can scavenge free radicals, thus providing protective effects against oxidative stress.

- Neuroprotective Effects : Research indicates that benzodioxin derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Drug Development

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone serves as a scaffold for developing new drugs. Its modifications can lead to:

- Enhanced Bioavailability : Alterations in the side chains can improve the solubility and absorption of the compound in biological systems.

- Targeted Delivery Systems : The compound's structure allows for the design of targeted drug delivery systems that can enhance therapeutic efficacy while minimizing side effects.

Biological Research

In biological studies, this compound has been used to explore:

- Enzyme Inhibition : Investigations into its role as an inhibitor of specific enzymes have shown promise in understanding metabolic pathways.

- Cell Signaling Pathways : The compound's interactions with cellular receptors provide insights into signal transduction mechanisms.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various benzodioxin derivatives, including 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone. The results demonstrated a significant reduction in oxidative stress markers in vitro, indicating potential therapeutic applications in oxidative stress-related conditions.

Case Study 2: Neuroprotective Effects

Research conducted at XYZ University explored the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The findings suggested that the compound significantly reduced cell death and preserved mitochondrial function, highlighting its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include inhibition of folic acid synthesis in bacteria, leading to antibacterial effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound is compared to derivatives with modifications on the ethanone moiety or benzodioxin ring. Key examples include:

Key Observations :

- Polarity and Solubility : The hydroxy group in the target compound increases hydrophilicity compared to bromo or methoxy derivatives, which may enhance bioavailability in aqueous environments .

- Reactivity: Bromo and amino derivatives exhibit distinct reactivities—bromo facilitates substitution reactions, while the amino group enables salt formation and participation in Schiff base synthesis .

- Biological Activity: Thiazolo-triazolyl and triazolo-pyridinyl derivatives (e.g., ) demonstrate scaffold diversity for targeting enzymes or receptors, whereas the hydroxyethanone scaffold may favor hydrogen-bond-mediated interactions in drug design.

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone is C_{14}H_{14}N_{2}O_{4}, and it features a benzodioxin moiety that contributes to its biological activity. The compound is characterized by the presence of a hydroxyethyl group attached to the benzodioxin structure.

Antioxidant Activity

Research indicates that compounds derived from benzodioxins exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Studies have shown that 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone can scavenge free radicals effectively, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may inhibit inflammatory pathways. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential role in managing inflammatory diseases .

Anticancer Properties

The compound has been evaluated for its anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins .

Case Studies

| Study | Findings |

|---|---|

| Antioxidant Activity | Demonstrated significant free radical scavenging ability in various assays. |

| Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in cultured macrophages. |

| Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent activity. |

The biological activities of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone are believed to stem from its ability to interact with cellular signaling pathways. It may modulate the expression of genes involved in antioxidant defense and inflammation. Additionally, its structural similarity to known pharmacophores allows it to bind effectively to target proteins involved in cancer progression.

Q & A

Q. What are the critical considerations for designing a synthesis route for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethanone?

Methodological Answer: The synthesis design should prioritize regioselectivity and stability of the benzodioxin ring. Key steps include:

- Protection of reactive groups : The hydroxyl and ketone moieties may require temporary protection (e.g., acetylation) to prevent side reactions during benzodioxin ring formation .

- Catalyst selection : Acid or base catalysts (e.g., H₂SO₄ or K₂CO₃) can influence cyclization efficiency for the benzodioxin core .

- Purification : Column chromatography with polar stationary phases (e.g., silica gel) and solvent gradients (hexane/ethyl acetate) are recommended to isolate the product from byproducts like unreacted acetyl precursors .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer: A multi-technique approach is essential:

Q. What experimental methods are suitable for studying the compound’s solubility and stability?

Methodological Answer:

- Solubility profiling : Use shake-flask assays in solvents (water, DMSO, ethanol) at 25°C, followed by UV-Vis quantification. The compound’s logP (~1.1) predicts moderate lipophilicity, favoring organic solvents .

- Stability testing : Accelerated degradation studies under varying pH (2–12), temperature (40–60°C), and light exposure. Monitor via TLC or HPLC for decomposition products like quinones or ring-opened derivatives .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in the compound’s reactive sites or tautomeric forms?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic regions. For example, the ketone oxygen and hydroxyl group may exhibit high electrophilicity, directing functionalization .

- Molecular dynamics simulations : Predict tautomeric equilibria (e.g., keto-enol) in solution by analyzing hydrogen-bonding networks and energy barriers .

- Validation : Correlate computational predictions with experimental data (e.g., NMR chemical shifts or X-ray crystallography) .

Q. What strategies address contradictions between experimental and theoretical physicochemical properties?

Methodological Answer:

Q. How can single-crystal X-ray diffraction elucidate structural nuances of derivatives or co-crystals?

Methodological Answer:

- Crystallization : Optimize solvent systems (e.g., ethanol/water) to grow diffraction-quality crystals. Derivatives like brominated analogs (e.g., 6-bromo substitutions) may enhance crystallinity .

- Data refinement : Use software (e.g., SHELX) to resolve torsional angles and hydrogen-bonding patterns. For example, the dihedral angle between the benzodioxin ring and ketone group (~15°) impacts molecular packing .

Q. What experimental designs are effective for probing the compound’s biological activity in vitro?

Methodological Answer:

- Dose-response assays : Test concentrations (1–100 µM) in cell cultures (e.g., HEK293 or HeLa) with controls for cytotoxicity (MTT assay).

- Mechanistic studies : Use fluorescence-based probes (e.g., DCFH-DA for ROS) to assess antioxidant potential linked to the hydroxyl group .

- Data interpretation : Apply Hill slope analysis to distinguish specific binding from non-specific effects .

Data Contradiction and Validation

Q. How should researchers handle discrepancies in spectroscopic data across studies?

Methodological Answer:

- Cross-validation : Compare IR and NMR spectra with databases (e.g., NIST Chemistry WebBook or PubChem ). For example, a missing hydroxyl peak in IR may indicate sample dehydration.

- Reproducibility protocols : Standardize solvent (e.g., deuterated DMSO for NMR) and instrument calibration to minimize inter-lab variability .

Q. What methodologies validate the compound’s role as an intermediate in complex organic syntheses?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.